REACTION_CXSMILES
|
[CH:1]1([CH:7]=[C:8]2[NH:12][C:11](=[O:13])[NH:10][C:9]2=[O:14])[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1>[Pd].COCCO>[CH:1]1([CH2:7][CH:8]2[NH:12][C:11](=[O:13])[NH:10][C:9]2=[O:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
|
Name
|
5-(3-cyclohexene-1-yl)methylenehydantoin
|
Quantity
|
3.84 g
|
Type
|
reactant
|
Smiles
|
C1(CC=CCC1)C=C1C(NC(N1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
while stirring at 50° C. under a hydrogen pressure of 3 kg/cm2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer and a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated to 90° C.
|
Type
|
DISSOLUTION
|
Details
|
the resulting precipitate was dissolved
|
Type
|
CUSTOM
|
Details
|
after which the palladium on carbon was removed
|
Type
|
FILTRATION
|
Details
|
by filtering the hot mixture
|
Type
|
CUSTOM
|
Details
|
To the slurry obtained
|
Type
|
CONCENTRATION
|
Details
|
by concentrating the filtrate to about 20 ml
|
Type
|
ADDITION
|
Details
|
was added 100 ml of water
|
Type
|
CUSTOM
|
Details
|
by which were obtained white crystals which
|
Type
|
FILTRATION
|
Details
|
were then collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 60° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)CC1C(NC(N1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 89.2% | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |